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Cytidine-5'-diphosphate

Metal Ion Catalysis Nucleotide Stability Bioinorganic Chemistry

Standard nucleoside diphosphates produce inconsistent RNR kinetics due to variable metal coordination. Cytidine-5'-diphosphate (CDP, CAS 102601-46-7) resolves this with defined Vmax (2250 nmol/min/mg) and a distinct Mg²⁺ optimum (3-4 mM), unlike ADP (0.1 mM). • RNR Substrate: Requires 3-4 mM Mg²⁺ vs. 0.1 mM for ADP; enables precise comparative enzymology. • Hydrolysis Control: Stable under Cu²⁺ where ADP/GDP degrade; isolates phosphate-chain interactions. • Kennedy Pathway: Mandatory CDP-choline precursor; no generic NDP substitution tolerated.

Molecular Formula C9H15N3O11P2
Molecular Weight 403.18 g/mol
CAS No. 102601-46-7
Cat. No. B034314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-diphosphate
CAS102601-46-7
SynonymsCYTIDINE 5'-DIPHOSPHATE, PERIODATEOXIDIZ ED SODIUM
Molecular FormulaC9H15N3O11P2
Molecular Weight403.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyZWIADYZPOWUWEW-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDP: Nucleotide Diphosphate for Metabolism and Synthesis


Cytidine-5′-diphosphate (CDP) is a pyrimidine nucleoside diphosphate composed of a cytosine base, a ribose sugar, and a diphosphate group [1]. It serves as a central metabolic intermediate in phospholipid biosynthesis (the Kennedy pathway) and as a substrate for ribonucleotide reductase in DNA synthesis [2]. CDP is also a precursor to cytidine triphosphate (CTP), a critical building block for RNA and DNA synthesis .

P
Phospholipid biosynthesis (Kennedy pathway) intermediate
S
Ribonucleotide reductase substrate for DNA precursor studies
C
CTP precursor for RNA synthesis and nucleotide metabolism

CDP: Why Nucleotide Analogs Cannot Substitute


While CDP shares a core nucleotide structure with other nucleoside diphosphates like UDP, ADP, and GDP, its distinct cytosine base confers unique enzyme-substrate specificities and metal-coordination properties that preclude simple interchange [1]. Critical pathways, such as the CDP-choline branch of the Kennedy pathway for membrane phospholipid synthesis, exhibit strict substrate specificity for the cytidine moiety [2]. Furthermore, CDP's unique behavior in metal-catalyzed hydrolysis and its specific binding affinity in helicase systems demonstrate that generic substitution with another NDP would yield different, and potentially misleading, experimental outcomes [3].

Cytidine-specific enzyme recognition
Kennedy pathway enzymes strictly require cytidine; UDP/GDP substitution not supported by structural selectivity data.
Metal-catalyzed stability profile differs
CDP is reported as stable in Cu²⁺-promoted hydrolysis studies, whereas ADP and GDP show significant acceleration; this may alter experimental outcomes.
Helicase binding thermodynamics differ
DnaB helicase discriminates between purine and pyrimidine NDPs; substituting CDP with a purine NDP may yield different binding behaviour.

CDP: Quantitative Performance Evidence


Hydrolytic Stability Advantage in Cu²⁺ Catalysis

In a study of Cu²⁺-promoted dephosphorylation, cytidine-based nucleotides CDP and CTP showed significantly greater stability than their adenosine, guanosine, and inosine counterparts. The reaction acceleration observed for purine nucleotides was absent for CDP, which was described as 'rather stable' due to the minimal coordination tendency of the cytosine moiety, preventing the formation of a reactive macrochelate [1]. The first-order rate constant for CDP hydrolysis was not significantly accelerated by Cu²⁺, in contrast to the pronounced acceleration seen with ADP and GDP [1].

Cu²⁺ Hydrolysis Stability
Cross-study comparable
CDP: no significant acceleration ADP/GDP/IDP: significant acceleration
Supports differential stability in divalent metal experiments
50°C, pH 2-10; qualitative difference in macrochelate formation
Metal Ion Catalysis Nucleotide Stability Bioinorganic Chemistry

Distinct Mg²⁺ Optima in Ribonucleotide Reductase Activity

A direct comparison of mammalian ribonucleotide reductase activity from Ehrlich tumor cells revealed a stark difference in the optimal Mg²⁺ ion concentration required for the reduction of CDP versus ADP. The study found the optimal Mg²⁺ concentration for CDP reduction was 3 to 4 mM, while the optimum for ADP reduction was only 0.1 mM. Furthermore, Mg²⁺ concentrations above 0.1 mM inhibited ADP reduction, whereas CDP reduction was relatively insensitive [1].

RNR Mg²⁺ Optima
Direct head-to-head
CDP: 3–4 mM ADP: 0.1 mM
Informs Mg²⁺ concentration selection for RNR assays
Ehrlich tumor cell extract; 30- to 40-fold difference
Enzymology Ribonucleotide Reductase DNA Synthesis Cancer Metabolism

Ribonucleotide Reductase Kinetic Parameters

The catalytic activity of yeast ribonucleoside-diphosphate reductase large chain 1 (RNR1) with CDP as a substrate has been quantitatively characterized. The Vmax for CDP reduction is reported as 2250 nmol/min/mg [1]. This value provides a benchmark for enzyme activity and allows for comparison with other substrates, such as UDP, whose reduction is co-regulated with CDP by ATP binding at the enzyme's specificity site [1].

RNR Vmax
Class-level inference
2250 nmol/min/mg
Benchmark Vmax for CDP reduction in yeast RNR
Saccharomyces cerevisiae RNR1, 30°C
Enzyme Kinetics Ribonucleotide Reductase DNA Precursor Synthesis Yeast Model System

HPLC Separation of CDP from ATP

A robust and validated HPLC method has been developed for the baseline separation of Cytidine-5′-diphosphate (CDP) from Adenosine 5′-Triphosphate (ATP). Using a Newcrom B column (4.6×150 mm, 5 µm) with an isocratic mobile phase of acetonitrile/water (10/85%) containing 5% formic acid buffer at 1.0 ml/min flow rate, the two nucleotides are clearly resolved with UV detection at 270 nm [1]. This method is critical for distinguishing CDP from the ubiquitous energy currency ATP, a common contaminant in cellular extracts.

HPLC from ATP
Supporting evidence
Newcrom B resolves CDP from ATP, UV 270 nm
Enables CDP quantification in presence of ATP interference
Isocratic method, vendor application note
Analytical Chemistry HPLC Method Nucleotide Analysis Quality Control

Binding Affinity to DnaB Helicase

Using a competition titration approach, the intrinsic binding constant (K) and cooperativity parameters for the interaction of unmodified CDP with the E. coli replicative helicase DnaB were determined. The study provides the first quantitative estimate of these parameters for a hexameric helicase, showing that CDP binds with a specific affinity that is part of a broader nucleotide recognition pattern. The study notes that the DnaB helicase exhibits a preference for purine nucleotides, with CDP and UDP binding being characterized [1].

DnaB Helicase Binding
Cross-study comparable
CDP: distinct thermodynamic signature Purine NDPs: higher affinity
Defines CDP binding signature for helicase studies
E. coli DnaB hexamer; competition titration
Protein-Nucleotide Interaction Helicase Mechanism Biophysics DNA Replication

CDP: Evidence-Based Applications


In Vitro RNR Assays with Controlled Mg²⁺

Researchers studying ribonucleotide reductase (RNR) activity should procure CDP for assays where precise Mg²⁺ ion concentration control is essential. The enzyme's activity with CDP has a known Vmax (2250 nmol/min/mg in yeast) and requires a distinct Mg²⁺ optimum (3-4 mM) compared to ADP (0.1 mM) [1]. This differential behavior makes CDP the preferred substrate for validating RNR activity in systems where Mg²⁺ concentration may be a variable, or for comparative enzymology studies across different nucleotide substrates.

Metal-Catalyzed Nucleotide Hydrolysis Studies

For experiments investigating metal-catalyzed nucleotide hydrolysis, CDP serves as a unique 'stable' control or reference compound. Unlike ADP and GDP, which undergo significant Cu²⁺-promoted dephosphorylation, CDP remains relatively unreactive due to the weak coordination of its cytosine base [2]. This property allows researchers to use CDP to specifically study metal interactions with the phosphate chain without the confounding factor of base-mediated macrochelate formation and accelerated hydrolysis.

Phospholipid Biosynthesis (Kennedy Pathway)

CDP is an essential intermediate in the CDP-choline pathway for phosphatidylcholine synthesis. Studies of this pathway, including those on the terminal enzyme choline-phosphotransferase (CPT), require CDP-activated intermediates [3]. Due to the strict substrate specificity of these enzymes for the cytidine moiety, generic substitution with another NDP (e.g., UDP, GDP) is not possible. Procuring high-purity CDP is mandatory for accurate reconstitution of the Kennedy pathway in vitro and for structural studies of the involved enzymes.

Analytical QC for Nucleotide Mixtures

Analytical laboratories developing HPLC or LC-MS methods for quantifying nucleotides in biological extracts should use CDP as a key reference standard. A validated HPLC method exists to baseline-separate CDP from ATP, a major potential interferent [4]. This specific analytical method provides a starting point for method development, ensuring accurate quantification of CDP in complex samples where it may co-elute with other nucleotides. This is particularly relevant for metabolomics and studies of nucleotide pools.

Application
Selection Property
Validation Focus
RNR activity studies
Mg²⁺ concentration dependence
RNR activity verification with appropriate cofactor
Metal–nucleotide interaction studies
Differential Cu²⁺ hydrolysis stability
Control for phosphate chain vs. base-mediated hydrolysis
Phosphatidylcholine synthesis research
Cytidine-specific enzyme substrate
Substrate specificity validation in Kennedy pathway
HPLC nucleotide quantification
Separation from ATP interference
Method adaptation for complex biological matrices
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